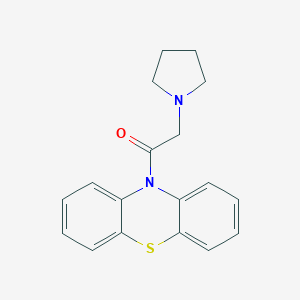
10-(Pyrrolidinoacetyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Pyrrolidinoacetyl)phenothiazine, commonly known as PAP, is a synthetic compound that belongs to the class of phenothiazine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential applications in various fields of research. PAP is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for scientific investigations.
Wirkmechanismus
The exact mechanism of action of PAP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This is thought to contribute to its antipsychotic and antidepressant effects. PAP has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemische Und Physiologische Effekte
PAP has been shown to affect a range of biochemical and physiological processes in the body. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. PAP has also been shown to affect the levels of various hormones, including cortisol and prolactin. Additionally, PAP has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAP in laboratory experiments is its versatility. It exhibits a wide range of biological activities, making it an attractive target for scientific investigations. Additionally, PAP is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using PAP in laboratory experiments is its potential toxicity. PAP has been shown to have toxic effects on certain cell types, and caution should be exercised when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research on PAP. One area of interest is its potential use in the treatment of neurological disorders, including schizophrenia and bipolar disorder. Additionally, PAP may have applications in the treatment of other disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of PAP and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
The synthesis of PAP involves the reaction of phenothiazine with pyrrolidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain a high yield of pure PAP. The synthesis of PAP is a straightforward process that can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
PAP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. PAP has also been investigated for its potential use as a tool for studying the mechanisms underlying various neurological disorders, including schizophrenia and bipolar disorder.
Eigenschaften
CAS-Nummer |
63834-19-5 |
|---|---|
Produktname |
10-(Pyrrolidinoacetyl)phenothiazine |
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-phenothiazin-10-yl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(13-19-11-5-6-12-19)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-4,7-10H,5-6,11-13H2 |
InChI-Schlüssel |
AHLPZCFSMHPTSO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



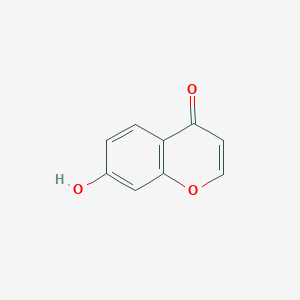
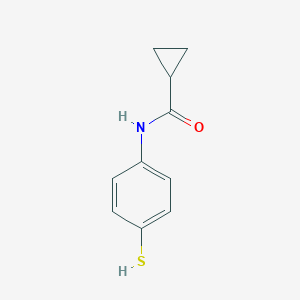
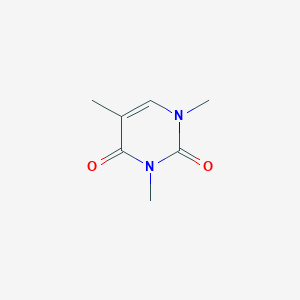
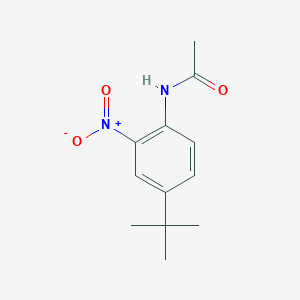
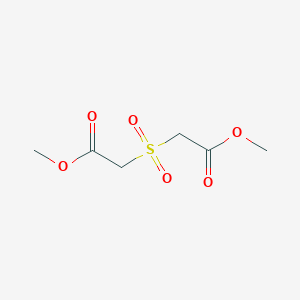
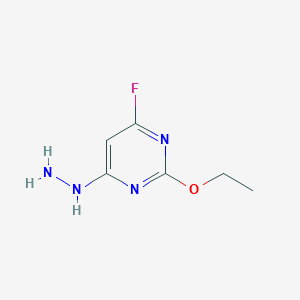
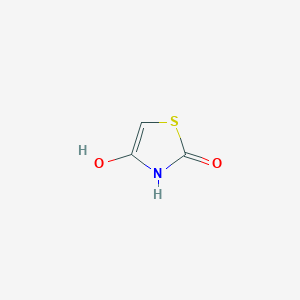

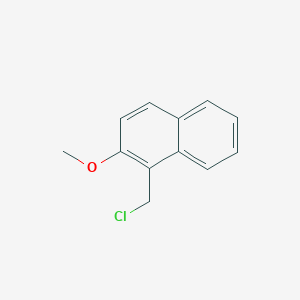

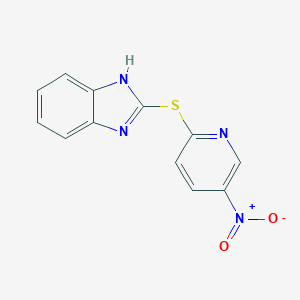
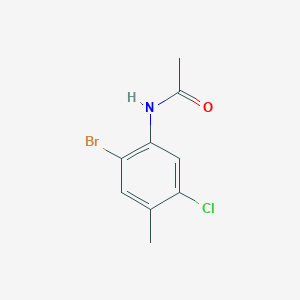
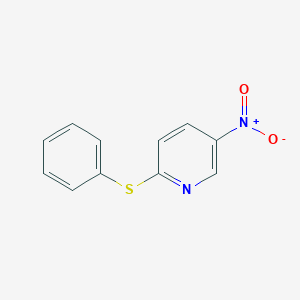
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)